molecular formula C10H11ClN2O2S B5586073 S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate

S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate

Cat. No. B5586073
M. Wt: 258.73 g/mol
InChI Key: MIVRALCNDROBHX-UHFFFAOYSA-N
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Description

This compound is involved in various chemical and biological studies due to its unique structure and potential applications in medicinal chemistry. While specific studies directly related to this exact compound were not found, compounds with similar structures have been extensively studied in the context of antimitotic agents and other pharmacological properties (Temple & Rener, 1992).

Synthesis Analysis

The synthesis of thiocarbamate derivatives often involves reactions with amines and isothiocyanates. These processes are crucial for producing various thiocarbamate compounds with potential biological activities. However, specific synthesis methods for "S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate" were not identified in the available literature, pointing to a gap in research or a niche application area.

Molecular Structure Analysis

While the exact molecular structure analysis of this compound is not provided in the reviewed literature, similar compounds have been analyzed through crystallography and spectroscopy. These analyses help understand the molecular geometry, vibrational frequencies, and chemical shifts, crucial for determining the compound's properties and potential applications (Pekparlak et al., 2018).

properties

IUPAC Name

S-[2-(3-chloro-2-methylanilino)-2-oxoethyl] carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c1-6-7(11)3-2-4-8(6)13-9(14)5-16-10(12)15/h2-4H,5H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVRALCNDROBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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